3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride
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Overview
Description
Preparation Methods
The preparation of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride (POCl3) at room temperature . This method is commonly used in laboratory settings for the synthesis of sulfonyl chlorides. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound reacts with primary and secondary amines to form stable sulfonamide adducts. Common reagents used in these reactions include amines and bases such as triethylamine.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or other reduced products.
Scientific Research Applications
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride involves its reaction with free amino groups in peptides and proteins. The sulfonyl chloride group reacts with the amino group to form a stable sulfonamide bond, which is resistant to hydrolysis . This reaction is commonly used in the labeling of proteins and peptides for various analytical applications.
Comparison with Similar Compounds
3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is similar to other sulfonyl chloride compounds, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) . Both compounds are used for labeling amino acids and proteins, but this compound is unique in its specific applications and properties. Other similar compounds include:
Dansyl chloride: Used for protein sequencing and amino acid analysis.
Dabsyl chloride: Used for the derivatization of amino acids and peptides.
By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C9H12ClNO4S2 |
---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
3-(dimethylsulfamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO4S2/c1-7-4-5-8(16(10,12)13)6-9(7)17(14,15)11(2)3/h4-6H,1-3H3 |
InChI Key |
GELIXFGMGJVILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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